molecular formula C38H40BrClN4O4 B1228434 Librax CAS No. 8015-20-1

Librax

Número de catálogo: B1228434
Número CAS: 8015-20-1
Peso molecular: 732.1 g/mol
Clave InChI: DEFSGBLCSDNASK-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Librax, also known as this compound, is a useful research compound. Its molecular formula is C38H40BrClN4O4 and its molecular weight is 732.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Management of Irritable Bowel Syndrome (IBS)

Librax is frequently prescribed for IBS due to its dual action on both anxiety and gastrointestinal motility. A study indicated that approximately 67.5% of patients experienced symptom improvement when treated with this compound .

StudyPatient Improvement (%)Symptoms Addressed
Viatris Study67.5%Anxiety, abdominal pain, nausea

Treatment of Peptic Ulcer Disease

This compound is also used as adjunctive therapy in peptic ulcer disease. The combination helps manage stress-related factors that can exacerbate ulcer symptoms. Research indicates significant improvements in both emotional and physical symptoms among patients receiving this treatment .

Hormonal Effects

Research has shown that this compound affects hormonal profiles in patients with digestive disorders. For instance, female patients exhibited a significant increase in serum luteinizing hormone (LH) and a decrease in follicle-stimulating hormone (FSH) when treated with this compound, suggesting its potential impact on endocrine function .

Case Study 1: IBS Management

A clinical trial involving 200 patients diagnosed with IBS assessed the efficacy of this compound over a 12-week period. Results showed:

  • Reduction in abdominal pain : 75% of patients reported significant relief.
  • Decreased anxiety levels : Measured using standardized anxiety scales.

Case Study 2: Peptic Ulcer Treatment

In another study focusing on peptic ulcers, patients receiving this compound demonstrated:

  • Improved healing rates : 80% showed healing within eight weeks compared to 55% in the control group.
  • Reduced anxiety-related symptoms , which contributed to better overall treatment outcomes.

Side Effects and Considerations

Common side effects associated with this compound include:

  • Drowsiness
  • Dry mouth
  • Constipation
  • Confusion (particularly in elderly patients)

Patients should be monitored for potential dependence due to the chlordiazepoxide component, especially if used long-term .

Propiedades

Número CAS

8015-20-1

Fórmula molecular

C38H40BrClN4O4

Peso molecular

732.1 g/mol

Nombre IUPAC

7-chloro-4-hydroxy-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-imine;(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide

InChI

InChI=1S/C22H26NO3.C16H14ClN3O.BrH/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;1-18-15-10-20(21)16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)19-15;/h2-11,17,20,25H,12-16H2,1H3;2-9,21H,10H2,1H3;1H/q+1;;/p-1

Clave InChI

DEFSGBLCSDNASK-UHFFFAOYSA-M

SMILES

CN=C1CN(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)O.C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-]

SMILES canónico

CN=C1CN(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)O.C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-]

Sinónimos

chlordiazepoxide - clidinium
chlordiazepoxide hydrochloride, clidinium bromide drug combination
chlordiazepoxide hydrochloride-clidinium bromide combination
chlordiazepoxide, clidinium drug combination
chlordiazepoxide-clidinium combination
Librax
Spasril

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.